N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]ethanesulfonamide
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Overview
Description
N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a 3-methylbenzyl group and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with 3-Methylbenzyl Group: The pyrazole ring is then reacted with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-methylbenzyl group.
Introduction of the Ethanesulfonamide Group: Finally, the compound is treated with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-3-yl]nicotinamide
- 5-Bromo-N~2~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Uniqueness
N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a 3-methylbenzyl group and an ethanesulfonamide group. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-3-19(17,18)15-13-8-14-16(10-13)9-12-6-4-5-11(2)7-12/h4-8,10,15H,3,9H2,1-2H3 |
InChI Key |
BWKMMJXCZLZNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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